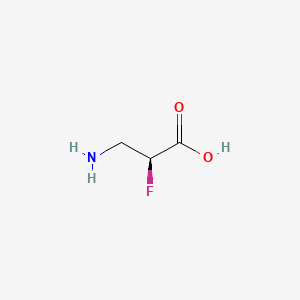

alpha-Fluoro-beta-alanine, (S)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Alpha-Fluoro-beta-alanine, (S)- is a useful research compound. Its molecular formula is C3H6FNO2 and its molecular weight is 107.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality alpha-Fluoro-beta-alanine, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about alpha-Fluoro-beta-alanine, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmaceutical Applications

Anticancer Activity

Alpha-fluoro-beta-alanine has been studied for its role in enhancing the efficacy of chemotherapeutic agents, particularly 5-fluorouracil (5-FU). Research indicates that alpha-fluoro-beta-alanine can modulate the toxicity and effectiveness of 5-FU, a widely used drug in cancer treatment. Its mechanism involves the inhibition of the citric acid cycle, which can lead to increased neurotoxicity and cardiotoxicity when combined with 5-FU .

Case Study: Modulation of 5-FU

A study demonstrated that the presence of alpha-fluoro-beta-alanine significantly altered the pharmacodynamics of 5-FU, suggesting that it could be utilized to optimize dosing regimens for better therapeutic outcomes while minimizing adverse effects .

Biochemical Research

Transport Mechanisms

Research has shown that alpha-fluoro-beta-alanine interacts with transport systems in biological membranes. Specifically, it has been characterized as a substrate for sodium- and chloride-dependent transporters, similar to beta-alanine. This interaction is crucial for understanding how fluorinated compounds are absorbed and metabolized in biological systems .

Enzymatic Reactions

Alpha-fluoro-beta-alanine is also involved in enzymatic reactions where microbial dehalogenases can cleave carbon-fluorine bonds. This property is being explored for potential therapeutic interventions aimed at modifying fluorinated drugs within the human microbiome, highlighting its relevance in drug metabolism .

Synthetic Applications

Synthesis of Fluorinated Compounds

The compound serves as a key intermediate in the synthesis of various fluorinated beta-amino acids. Its unique structure allows for the creation of derivatives that possess enhanced biological activity or altered pharmacokinetic properties. For instance, efficient synthetic routes have been developed to obtain alpha-fluoro-beta-amino acids through stereospecific methods .

Environmental Impact

Studies on the environmental degradation of pharmaceuticals have identified alpha-fluoro-beta-alanine as a degradation product of certain fluorinated drugs. Understanding its behavior in environmental contexts is essential for assessing the ecological impact of fluorinated compounds .

Analyse Des Réactions Chimiques

Enzymatic Defluorination

(S)-α-Fluoro-β-alanine undergoes fluoride elimination catalyzed by mitochondrial L-alanine-glyoxylate aminotransferase II (AlaAT-II) via a ping-pong mechanism involving pyridoxal phosphate (PLP) cofactor . Key kinetic parameters differ significantly between enantiomers:

| Parameter | (S)-enantiomer | (R)-enantiomer |

|---|---|---|

| kcat (min−1) | 2.6 | 6.2 |

| Km (mM) | 0.88 | 2.7 |

| kcat/Km | 2.95 | 2.30 |

The reaction produces malonic semialdehyde and inorganic fluoride . PLP forms a Schiff base intermediate, converting from pyridoxal to pyridoxamine form during catalysis .

Transamination Reactions

The compound acts as a substrate for ω-transaminases in stereoselective amination processes :

-

Kinetic resolution using Ochrobactrum anthropic OATA yields (S)-3-fluoroalanine with 79% conversion

-

Competes with L-alanine (Ki=0.024 mM) for AlaAT-II binding, causing potent inhibition of defluorination

Non-Enzymatic Adduct Formation

Malonic semialdehyde (reaction product) spontaneously reacts with residual (S)-α-fluoro-β-alanine forming a spectrally detectable conjugate (λmax=320 nm) . This side reaction does not inactivate AlaAT-II, unlike β-chloro-L-alanine degradation .

Metabolic Interactions

As the terminal catabolite of 5-fluorouracil :

-

Potentiates 5-fluorouracil toxicity at 9:1 molar ratio in rodent models

-

Competes with β-alanine for Na+/Cl−-dependent transport in hepatocytes (Km=35.3 μM)

Synthetic Derivatization

Chemical modification routes include:

This compound's reactivity profile demonstrates remarkable stereochemical dependence in both enzymatic processing and synthetic applications. The (S)-enantiomer's lower defluorination rate compared to the (R)-form suggests distinct metabolic persistence in biological systems .

Propriétés

Numéro CAS |

130695-34-0 |

|---|---|

Formule moléculaire |

C3H6FNO2 |

Poids moléculaire |

107.08 g/mol |

Nom IUPAC |

(2S)-3-amino-2-fluoropropanoic acid |

InChI |

InChI=1S/C3H6FNO2/c4-2(1-5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1 |

Clé InChI |

OJQNRNQELNLWHH-REOHCLBHSA-N |

SMILES |

C(C(C(=O)O)F)N |

SMILES isomérique |

C([C@@H](C(=O)O)F)N |

SMILES canonique |

C(C(C(=O)O)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.